molecular formula C15H10Cl2N4O6 B8082465 (4Z)-4-[3-(2,5-dichloro-4,6-dimethyl-1-oxidopyridin-1-ium-3-yl)-2H-1,2,4-oxadiazol-5-ylidene]-2-hydroxy-6-nitrocyclohexa-2,5-dien-1-one

(4Z)-4-[3-(2,5-dichloro-4,6-dimethyl-1-oxidopyridin-1-ium-3-yl)-2H-1,2,4-oxadiazol-5-ylidene]-2-hydroxy-6-nitrocyclohexa-2,5-dien-1-one

Cat. No.: B8082465
M. Wt: 413.2 g/mol
InChI Key: HVGGGVAREUUJQV-CHHVJCJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-4-[3-(2,5-dichloro-4,6-dimethyl-1-oxidopyridin-1-ium-3-yl)-2H-1,2,4-oxadiazol-5-ylidene]-2-hydroxy-6-nitrocyclohexa-2,5-dien-1-one is a useful research compound. Its molecular formula is C15H10Cl2N4O6 and its molecular weight is 413.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Control of Protein Function in Cells : CID systems are valuable tools for studying various biological processes. They allow control over protein function with precision and spatiotemporal resolution, particularly in dissecting signal transductions and elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

  • Mammalian Inducible Gene Regulation : Engineered PROTAC-CID systems have been developed for inducible gene regulation and gene editing. These systems enable fine-tuning of gene expression and can be used for transient genome manipulation in human cells and mice (Ma et al., 2023).

  • Safety in Stem Cell Therapy : The iC9/CID safeguard system in iPSCs (induced pluripotent stem cells) addresses the tumorigenic potential of undifferentiated iPSCs. This system efficiently induces apoptosis in iPSC-derived cells, suggesting its usefulness for future iPSC-mediated clinical therapies (Ando et al., 2015).

  • Improved Safety of hiPSC-based Therapy : The introduction of the iC9 suicide gene in human induced pluripotent stem cells (hiPSC) provides a safety mechanism for therapies using these cells. This method eradicates tumors derived from hiPSC in vivo, making it valuable for clinical applications (Yagyu, Hoyos, del Bufalo, & Brenner, 2015).

  • Resolving Problems in Cell Biology : CID techniques have been instrumental in resolving numerous problems in cell biology, particularly in understanding lipid second messengers and small GTPases. They offer improved specificity and allow manipulation of multiple systems in one cell (DeRose, Miyamoto, & Inoue, 2013).

  • Suicide Gene Control in T Cell Therapy : The iC9 suicide gene in T cells provides a way to control graft-versus-host disease (GVHD) and cytokine release syndrome (CRS) in stem cell transplant patients. This approach offers rapid resolution of GVHD and CRS, showing promise for engineered T lymphocyte therapies (Zhou et al., 2015).

Properties

IUPAC Name

(4Z)-4-[3-(2,5-dichloro-4,6-dimethyl-1-oxidopyridin-1-ium-3-yl)-2H-1,2,4-oxadiazol-5-ylidene]-2-hydroxy-6-nitrocyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4O6/c1-5-10(13(17)20(24)6(2)11(5)16)14-18-15(27-19-14)7-3-8(21(25)26)12(23)9(22)4-7/h3-4,22H,1-2H3,(H,18,19)/b15-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGGGVAREUUJQV-CHHVJCJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=[N+](C(=C1Cl)C)[O-])Cl)C2=NC(=C3C=C(C(=O)C(=C3)O)[N+](=O)[O-])ON2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=[N+](C(=C1Cl)C)[O-])Cl)C2=N/C(=C/3\C=C(C(=O)C(=C3)O)[N+](=O)[O-])/ON2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-4-[3-(2,5-dichloro-4,6-dimethyl-1-oxidopyridin-1-ium-3-yl)-2H-1,2,4-oxadiazol-5-ylidene]-2-hydroxy-6-nitrocyclohexa-2,5-dien-1-one

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